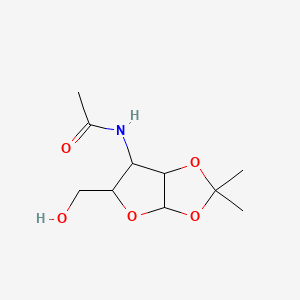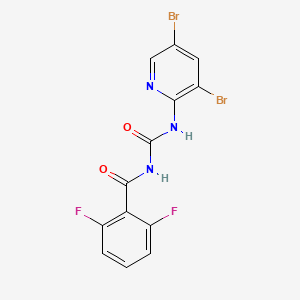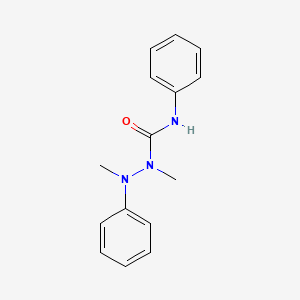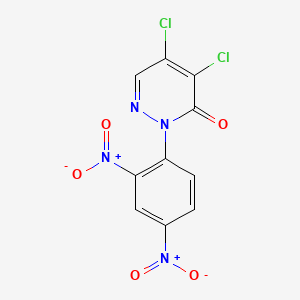
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a deoxy sugar moiety, and an isopropylidene-protected pentofuranose ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Pentofuranose Ring: The pentofuranose ring is protected using isopropylidene to form 1,2-O-(1-methylethylidene)pentofuranose.
Introduction of the Acetylamino Group: The protected pentofuranose is then subjected to acetylation and amination reactions to introduce the acetylamino group at the 3-position.
Deoxygenation: The final step involves the deoxygenation of the 3-position to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
科学研究应用
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The deoxy sugar moiety may also play a role in its biological activity by interacting with enzymes and receptors.
相似化合物的比较
Similar Compounds
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)hexofuranose: Similar structure but with a hexofuranose ring.
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)tetraofuranose: Similar structure but with a tetraofuranose ring.
Uniqueness
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
29881-53-6 |
|---|---|
分子式 |
C10H17NO5 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
N-[5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]acetamide |
InChI |
InChI=1S/C10H17NO5/c1-5(13)11-7-6(4-12)14-9-8(7)15-10(2,3)16-9/h6-9,12H,4H2,1-3H3,(H,11,13) |
InChI 键 |
NGDMCQAAEDAQDO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(OC2C1OC(O2)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)




